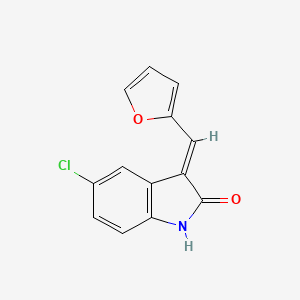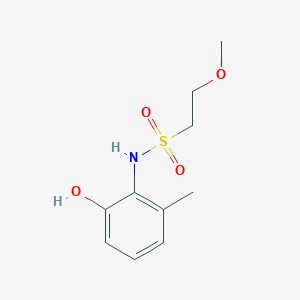
3-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid, commonly referred to as TTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its various potential applications. TTA belongs to the class of thiazolidinedione compounds and is known to exhibit antidiabetic, anti-inflammatory, and anti-tumor properties.
Mechanism of Action
The mechanism of action of TTA involves the activation of PPARγ, which regulates the expression of genes involved in glucose metabolism and inflammation. TTA binds to the ligand-binding domain of PPARγ, inducing a conformational change that allows the receptor to bind to specific DNA sequences and regulate gene expression. TTA has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
TTA has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. TTA has also been found to reduce inflammation by inhibiting the activity of NF-κB. In addition, TTA has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using TTA in lab experiments is its specificity for PPARγ, which allows for the study of the specific effects of PPARγ activation. However, one limitation of TTA is its potential toxicity, which can limit its use in certain experiments.
Future Directions
Future research on TTA could focus on its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies could investigate the potential toxicity of TTA and develop safer analogs for use in therapeutic applications.
Synthesis Methods
The synthesis of TTA involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with thionyl chloride to produce 1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride. This intermediate product is then reacted with thiolane-3-carboxylic acid to produce TTA. The purity of TTA can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
TTA has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, inflammation, and cancer. Studies have shown that TTA acts as a PPARγ agonist, which is a nuclear receptor that regulates glucose metabolism and insulin sensitivity. TTA has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in animal models of diabetes. TTA has also been shown to exhibit anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
properties
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-14(17-16(15(19)20)8-9-21-10-16)13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,13H,3,5,7-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKXIHIRXNHVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3(CCSC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)

![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)

![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)